Cas no 946434-18-0 (8-Azabicyclo[3.2.1]octan-6-ol)
8-Azabicyclo[3.2.1]octan-6-ol Chemical and Physical Properties
Names and Identifiers
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- 8-Azabicyclo[3.2.1]octan-6-ol
- 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
- 8-Azabicyclo[3.2.1]octan-6-olhydrochloride
- AB86257
- SB20624
- 8-azabicyclo[3.2.1]octan-6-ol;hydrochloride
- SB20473
- SB20622
- 946434-18-0
- 1881275-80-4
-
- MDL: MFCD23105891
- Inchi: 1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H
- InChI Key: JBKIAGJIMKQZEP-UHFFFAOYSA-N
- SMILES: Cl.OC1CC2CCCC1N2
Computed Properties
- Exact Mass: 163.0763918g/mol
- Monoisotopic Mass: 163.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
8-Azabicyclo[3.2.1]octan-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128138-100mg |
8-Azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 98% | 100mg |
¥1703.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128138-250mg |
8-Azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 98% | 250mg |
¥2514.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128138-500mg |
8-Azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 98% | 500mg |
¥5238.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128138-1g |
8-Azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 98% | 1g |
¥6804.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128138-5g |
8-Azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 98% | 5g |
¥23554.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128138-10g |
8-Azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 98% | 10g |
¥39258.00 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120911-100.0mg |
8-azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 95% | 100.0mg |
¥1200.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120911-250.0mg |
8-azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 95% | 250.0mg |
¥1920.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120911-500.0mg |
8-azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 95% | 500.0mg |
¥3201.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120911-1.0g |
8-azabicyclo[3.2.1]octan-6-ol |
946434-18-0 | 95% | 1.0g |
¥4797.0000 | 2025-04-11 |
8-Azabicyclo[3.2.1]octan-6-ol Suppliers
8-Azabicyclo[3.2.1]octan-6-ol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 8-Azabicyclo[3.2.1]octan-6-ol
8-Azabicyclo[3.2.1]octan-6-ol: A Comprehensive Overview
8-Azabicyclo[3.2.1]octan-6-ol (CAS No: 946434-18-0) is a bicyclic amine alcohol with a unique structural framework that has garnered significant attention in the fields of organic chemistry, pharmacology, and drug discovery. This compound belongs to the class of nitrogen-containing bicyclic compounds, which are known for their potential applications in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit diverse biological activities.
The molecular structure of 8-Azabicyclo[3.2.1]octan-6-ol consists of a bicyclic system with a nitrogen atom at the 8-position and a hydroxyl group at the 6-position. This arrangement creates a rigid and compact framework that can serve as a versatile building block for synthesizing bioactive molecules. Recent studies have highlighted its potential as a precursor for developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders.
One of the key features of 8-Azabicyclo[3.2.1]octan-6-ol is its ability to undergo various chemical transformations while retaining its bicyclic core. Researchers have demonstrated that this compound can be functionalized at both the nitrogen and hydroxyl positions to introduce diverse substituents, thereby expanding its chemical diversity and biological profile. For instance, substitution at the nitrogen atom with electron-withdrawing or donating groups has been shown to modulate the compound's pharmacokinetic properties and bioavailability.
Recent advancements in synthetic methodology have also made it possible to prepare 8-Azabicyclo[3.2.1]octan-6-ol in higher yields and with greater precision compared to traditional methods. One notable approach involves the use of ring-closing metathesis (RCM) followed by hydroxylation, which allows for the construction of the bicyclic system in a single step with excellent stereocontrol. This method has been widely adopted in academic and industrial settings due to its efficiency and scalability.
In terms of biological activity, 8-Azabicyclo[3.2.1]octan-6-ol has been shown to exhibit potent inhibitory effects against several enzymes implicated in disease pathways. For example, studies have demonstrated its ability to inhibit kinases involved in cancer cell proliferation and survival, as well as its anti-inflammatory properties through modulation of NF-kB signaling pathways.
The development of 8-Azabicyclo[3.2.1]octan-6-ol derivatives has also opened new avenues for exploring its potential as a drug candidate in preclinical models of disease. Researchers have reported promising results in animal studies where these derivatives demonstrated efficacy in reducing tumor growth and alleviating symptoms associated with chronic inflammatory conditions.
Furthermore, computational modeling techniques such as molecular docking and dynamics simulations have been employed to investigate the binding interactions of 8-Azabicyclo[3.2.1]octan-6-ol with target proteins at atomic resolution. These studies have provided valuable insights into the structural determinants of binding affinity and selectivity, guiding further optimization efforts aimed at improving therapeutic efficacy.
In conclusion, 8-Azabicyclo[3.2.1]octan-6-ol (CAS No: 946434-18-0) represents a promising scaffold for drug discovery owing to its unique structural features, versatility in chemical modification, and diverse biological activities.
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